molecular formula C9H8F3NO2S B1324922 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952183-07-2

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide

Cat. No. B1324922
M. Wt: 251.23 g/mol
InChI Key: VKFVYSKTICMYIN-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” is a chemical compound with the CAS Number: 952183-07-2. It has a molecular weight of 251.23 .


Molecular Structure Analysis

The molecular formula of “2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” is C9H8F3NO2S . The InChI code for this compound is 1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-6(2-4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) .


Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” is a solid substance . It has a melting point range of 97 - 99 degrees Celsius .

Scientific Research Applications

Novel Synthetic Routes and Intermediates

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia, can be synthesized using a novel route starting from 2-nitrochlorobenzene (Xiaoxia Luo et al., 2008).

Nonlinear Optical Properties

The derivatives of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide exhibit interesting nonlinear optical properties. Peripheral symmetrically and non-symmetrically 4-(trifluoromethoxy)phenoxy substituted zinc phthalocyanines have been studied for their structural properties and optical limiting behavior (N. Farajzadeh et al., 2020).

Intracellular pH Measurement

Fluorinated derivatives of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have been used as pH-sensitive probes for measuring intracellular pH, indicating its utility in biological research (C. Rhee et al., 1995).

Metal Ion Extraction

Compounds like 1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, related to 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, have been synthesized for selective lead(II) extraction, highlighting its potential in environmental and analytical chemistry (T. Hayashita et al., 1999).

Photocatalysis and Photovoltaics

A non-peripherally tetra-substituted copper(ii) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups, related to 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, has been synthesized and studied for its potential in photocatalysis and photovoltaics, demonstrating its relevance in energy research (Armağan Günsel et al., 2019).

Wound Healing Potential

Derivatives of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide have been evaluated for their wound-healing potential, further emphasizing its biomedical applications (K. Vinaya et al., 2009).

Safety And Hazards

The safety information for “2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-6(2-4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFVYSKTICMYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide

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